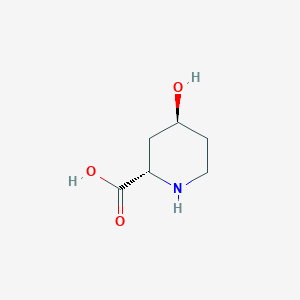

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

Description

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS: 1622-20-4) is a chiral piperidine derivative with molecular formula C₆H₁₁NO₃ and molecular weight 145.16 g/mol. It is characterized by two stereogenic centers at positions 2 and 4, both in the S-configuration. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key specifications include:

Its hydrochloride derivative (CAS: 166042-99-5) has a molecular weight of 181.62 g/mol and is structurally similar but differs in solubility due to the ionic nature of the hydrochloride salt .

Properties

IUPAC Name |

(2S,4S)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452022 | |

| Record name | AG-F-54638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-31-4 | |

| Record name | AG-F-54638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, also known as (2S,4S)-4-hydroxypipecolic acid, is a specialty chemical compound with applications in pharmaceutical and biochemical research. It is a chiral auxiliary used in asymmetric synthesis for producing enantiomerically pure pharmaceuticals.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including using piperidine derivatives.

One method involves L-camphorsulfonamide and diphenylimine ester undergoing a condensation reaction under Lewis acid catalysis to produce a compound. This compound then undergoes asymmetric alkylation under a strong base, imine hydrolysis under acidic conditions, and intramolecular cyclization in a one-pot method to yield a compound. Finally, the target compound (S)-2-piperidinic acid is obtained by removing the chiral auxiliary group under alkaline conditions.

Stereoselective Reduction

Stereoselective reduction of 2- or 3-substituted 4-piperidones can yield di-equatorial isomers of corresponding 4-piperidinols. This reduction is performed using sodium borohydride in a protic solvent medium at a temperature substantially lower than ambient temperature in the presence of an effective amount of an inorganic acid. High stereoselectivity can be achieved under favorable conditions, allowing simple crystallization to afford the pure isomer. The di-equatorial isomers of the 2,4-substituted compounds are cis isomers with respect to the 2- and 4-substituents.

Applications in Pharmaceutical Development

This compound is particularly notable for its applications in drug development. It serves as a chiral auxiliary in asymmetric synthesis, which is crucial for creating enantiomerically pure pharmaceuticals. Its unique stereochemistry allows it to interact with specific molecular targets such as enzymes or receptors within biological systems, influencing its binding affinity and specificity.

Applications in Biochemical Research

Researchers employ this compound to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for studying various biochemical processes. Recent studies have highlighted the potential therapeutic applications of this compound in drug design. Its ability to act as an inhibitor or activator of certain enzymes affects various biochemical pathways, which could lead to new treatments for diseases.

Data Table

| Property | Value |

|---|---|

| CAS No. | 4382-31-4 |

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 |

| Standard InChIKey | KRHNXNZBLHHEIU-WHFBIAKZSA-N |

| Isomeric SMILES | C1CNC@@HC(=O)O |

| SMILES | C1CNC(CC1O)C(=O)O |

| Canonical SMILES | C1CNC(CC1O)C(=O)O |

| PubChem Compound ID | 11019002 |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Common reagents and outcomes include:

In stereoselective syntheses, oxidation is often employed to generate ketone intermediates for further functionalization .

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol, while preserving stereochemistry:

Reduction of β-keto esters derived from this compound has been critical in synthesizing enantiomerically pure hydroxypipecolic acids .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Esterification and Protection/Deprotection

The carboxylic acid group is frequently esterified or protected for synthetic applications:

Stereoselective and Cyclization Reactions

The compound serves as a precursor in asymmetric syntheses:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Ring-closing metathesis | Grubbs catalyst | Piperidine-based macrocycles | |

| Epoxide formation | Epichlorohydrin, base | Epoxy-piperidine derivatives |

Key studies demonstrate its utility in constructing complex alkaloids and peptidomimetics .

Key Research Findings

-

Stereochemical Integrity : The (2S,4S) configuration remains intact under mild acidic/basic conditions, enabling its use in chiral pool syntheses .

-

Enzyme Inhibition : Derivatives of this compound show ACC (acetyl-CoA carboxylase) inhibition with ED₅₀ < 0.3 mg/kg, highlighting its pharmacological potential.

-

Solid-Phase Synthesis : Boc- and Fmoc-protected variants are integral to peptide synthesis, improving yield and purity in drug development .

Comparative Reactivity Table

| Functional Group | Reactivity with Common Reagents | Outcome |

|---|---|---|

| -OH (C4) | Oxidizing agents (KMnO₄, CrO₃) | Ketone/aldehyde formation |

| -COOH (C2) | Reducing agents (LiAlH₄) | Primary alcohol formation |

| -NH (piperidine) | Boc/Fmoc-protecting agents | Stable intermediates for synthesis |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is widely utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of analgesics and anti-inflammatory drugs due to its ability to modulate biological activity through enzyme inhibition and receptor interaction .

Example Case Study:

Research has demonstrated that derivatives of this compound can serve as precursors for ACE inhibitors and antiviral agents. For instance, studies have shown that modifications to its structure can enhance the efficacy of drugs targeting specific pathways involved in inflammation and pain management.

Peptide Synthesis

Enhancing Stability and Bioavailability:

The compound is employed in solid-phase peptide synthesis, significantly improving the stability and solubility of therapeutic peptides. This application is crucial for developing peptide-based drugs that require high bioavailability for effective treatment outcomes .

Data Table: Peptide Synthesis Applications

| Application Type | Description |

|---|---|

| Solid-Phase Synthesis | Used to create stable peptide chains with improved solubility |

| Therapeutic Peptides | Enhances bioavailability of peptides used in treatments |

Biochemical Research

Studying Enzyme Mechanisms:

In biochemical research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structural properties allow researchers to explore how it interacts with various enzymes, providing insights into biological processes .

Example Case Study:

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, thus aiding in the understanding of disease mechanisms and potential therapeutic targets .

Organic Synthesis

Versatile Building Block:

The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules with desired functional groups. Its chiral nature enables the production of enantiomerically pure compounds essential for various applications .

Data Table: Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Chiral Building Block | Facilitates synthesis of enantiomerically pure compounds |

| Complex Molecules | Enables creation of complex organic structures with specific functionalities |

Industrial Applications

Agrochemicals and Other Chemicals:

Beyond pharmaceuticals, this compound is also utilized in the production of agrochemicals and various industrial chemicals. Its reactivity allows it to be incorporated into formulations that require specific chemical properties.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

The stereochemistry of hydroxy-substituted piperidine carboxylic acids significantly impacts their physicochemical properties and biological activity. Key isomers include:

Key Observations :

- Stereochemical Impact : The (2S,4S) and (2S,4R) isomers differ in the orientation of the hydroxyl group, influencing hydrogen-bonding capacity and interaction with chiral targets (e.g., enzymes or receptors) .

- Commercial Availability : The (2R,4S) isomer is marketed by suppliers like Bridge Organics, while the (2S,4S) variant remains in development .

Substituted Derivatives

Methyl-Substituted Analog

(2S,4S)-2-Methylpiperidine-4-carboxylic acid (CAS: 1820569-68-3) introduces a methyl group at position 2, increasing hydrophobicity (molecular weight: 143.18 g/mol ). This substitution may enhance membrane permeability but reduces solubility in aqueous media .

Boc-Protected Derivatives

- Boc-(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid (CAS: 175671-49-5): The tert-butoxycarbonyl (Boc) group improves stability and solubility in organic solvents, facilitating selective reactions (e.g., peptide coupling) .

- Fmoc-(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS: 917099-02-6): The fluorenylmethyloxycarbonyl (Fmoc) group enables use in solid-phase synthesis, with purity ≥97% by HPLC .

Applications : Boc/Fmoc derivatives are critical in medicinal chemistry for constructing peptide-like molecules or prodrugs .

Hydrochloride Salts

Hydrochloride salts enhance aqueous solubility, making them preferable for in vitro assays:

- This compound hydrochloride (CAS: 166042-99-5): Molecular weight 181.62 g/mol ; used in kinase inhibition studies .

- (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS: 1032237-00-5): Marketed by ECHEMI for industrial-scale applications .

Safety Considerations : Hydrochloride salts may pose hazards such as eye irritation (e.g., H319 hazard statement) .

Thiazolidine Derivatives

Crystal structure analysis of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (C₁₁H₁₄N₂O₂S) reveals O–H···N hydrogen bonds and weak C–H···π interactions, highlighting the role of stereochemistry in stabilizing supramolecular assemblies .

Biological Activity

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is a chiral compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the piperidine ring, plays a significant role in various biochemical processes.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound's unique stereochemistry enhances its reactivity and interaction with biological systems, allowing it to modulate the activity of specific molecular targets such as enzymes and receptors.

The mechanism of action involves interactions with molecular targets through hydrogen bonding and ionic interactions facilitated by its functional groups. These interactions can lead to:

- Inhibition of enzyme activity : The compound may block substrate access to enzyme active sites.

- Activation of receptor signaling pathways : It can enhance or inhibit signaling cascades in various biological systems.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Neurotransmission Modulation : The compound may influence neurotransmitter systems, particularly those related to piperidine derivatives affecting central nervous system functions.

- Antioxidant Properties : It has been shown to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further investigation in drug development .

Applications in Medicinal Chemistry

This compound serves as a precursor in synthesizing biologically active compounds, including enzyme inhibitors and receptor agonists. Its potential therapeutic applications include:

- Anti-inflammatory effects : Investigated for its role in reducing inflammation.

- Analgesic properties : Explored for pain relief mechanisms.

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental settings:

- Neuroprotective Studies : In vitro assays have shown that this compound can enhance neuronal survival under stress conditions, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Evaluation : Trials have indicated activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxypiperidine | Hydroxyl group on piperidine | Lacks carboxylic acid functionality |

| 2-Pyrrolidinone | Five-membered ring | Different ring size and electronic properties |

| (S)-N-Boc-3-hydroxypiperidine | Boc protecting group on nitrogen | Enhanced stability and ease of handling |

| 4-Hydroxyproline | Hydroxyl group on proline | Different backbone structure affecting bioactivity |

The distinct stereochemistry and combination of functional groups confer unique biological properties on this compound that are not observed in these other compounds.

Q & A

Basic: What are the standard protocols for synthesizing (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid?

The synthesis typically involves enantioselective methods to preserve stereochemistry. For example, a reflux reaction with aqueous HCl (2 N) on a piperidine derivative (e.g., 7) for 21 hours yields the hydrochloride salt, followed by ether washing and direct use without further purification . Key steps include:

- Stereochemical control : Use of chiral precursors or catalysts to maintain (2S,4S) configuration.

- Purification : Freeze-drying aqueous extracts to obtain solids, confirmed via HPLC and NMR .

- Safety : Adhere to GHS07 precautions (e.g., ventilation, protective gear) due to hazards like skin/eye irritation .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence molecular interactions?

The compound adopts a wrapped conformation in the solid state, with O–H⋯N hydrogen bonds forming helical chains along the crystallographic a-axis. These interactions, combined with weaker C–H⋯π contacts, stabilize layered structures parallel to the ac plane. Such arrangements are critical for:

- Drug design : Predicting solubility and binding affinity.

- Material properties : Thermal stability via intermolecular forces.

Crystallographic parameters: a = 7.906 Å, b = 11.306 Å, c = 13.504 Å (MoKα radiation) .

Basic: What analytical techniques validate the purity and structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., hydroxyl and carboxylic protons) .

- HPLC : Purity ≥97% via reverse-phase methods .

- Melting point : 238–240°C (decomposition) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced: How do stereochemical discrepancies arise during synthesis, and how are they resolved?

Contradictions in stereochemical outcomes often stem from:

- Reaction conditions : Temperature or solvent polarity affecting chiral intermediates.

- Protecting groups : Boc (tert-butoxycarbonyl) groups in derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) may influence steric hindrance .

Resolution methods :- Chiral chromatography .

- X-ray crystallography to confirm absolute configuration .

Basic: What safety precautions are essential for handling this compound?

- Hazard classification : GHS07 (Warning) with H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

- Protective measures : Use fume hoods, gloves, and goggles.

- First aid : Immediate flushing with water for eye/skin contact; oxygen therapy for inhalation exposure .

Advanced: How do conflicting safety classifications (e.g., non-hazardous vs. GHS07) impact laboratory protocols?

Discrepancies arise from purity variations or derivative forms (e.g., hydrochloride salts vs. free acids). For example:

- (2S,4S)-4-Hydroxyproline : Non-hazardous in pure form but requires caution when derived from reactive intermediates (e.g., Boc-protected analogs) .

Mitigation :- Verify SDS for specific derivatives.

- Conduct risk assessments based on synthetic pathways .

Basic: What are the key physicochemical properties relevant to experimental design?

Advanced: How can computational modeling predict biological activity or reactivity?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using crystal structure data (PDB ID: N/A; coordinates in ).

- DFT calculations : Optimize transition states for reactions (e.g., hydrolysis of Boc groups) .

- ADMET profiling : Predict bioavailability based on logP (experimental: 0.283) .

Basic: What are common derivatives, and how do they expand research applications?

- Boc-protected analogs : Enable peptide coupling (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) .

- Metal complexes : Thiazolidine derivatives (e.g., (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid) for catalysis .

- Pharmaceutical intermediates : Piperidine-2-carboxylic acids in γ-amino acid synthesis .

Advanced: How to address low yields in multi-step syntheses (e.g., <40%)?

Case study : D-penicillamine and 2-pyridinecarboxaldehyde condensation yielded 40% product due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.